molecular formula C14H14FN3 B2580130 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline CAS No. 2415462-78-9

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline

Cat. No.: B2580130
CAS No.: 2415462-78-9
M. Wt: 243.285
InChI Key: QSIROBWNMYQVKF-UHFFFAOYSA-N
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Description

4-(7-Azabicyclo[221]heptan-7-yl)-6-fluoroquinazoline is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a fluorine-substituted quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline typically involves multiple steps, starting with the preparation of the 7-azabicyclo[2.2.1]heptane core. This can be achieved through a series of reactions, including cyclization and functional group transformations. The fluorine atom is introduced via electrophilic fluorination, and the quinazoline ring is constructed through condensation reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products .

Scientific Research Applications

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high-affinity binding to these targets, potentially modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline is unique due to the presence of both the 7-azabicyclo[2.2.1]heptane core and the fluorine-substituted quinazoline ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

  • IUPAC Name: this compound
  • Molecular Formula: C13H13FN2
  • Molecular Weight: 232.25 g/mol
  • CAS Number: 2415503-53-4

Structure

The compound features a bicyclic structure which is significant in determining its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes, modulating their activity. Research indicates that this compound may act as a ligand for specific receptors involved in neurotransmission, influencing pathways related to mood regulation and cognitive function.

Potential Targets

  • Neurotransmitter Receptors : It has been suggested that the compound may interact with serotonin and dopamine receptors, which are crucial for mood and behavior regulation.
  • Enzymatic Activity : The compound's structure allows it to potentially inhibit certain enzymes involved in metabolic pathways, which could have implications for metabolic disorders.

Antidepressant Effects

In a study exploring the effects of various compounds on anxiety and depression-like behaviors in animal models, this compound demonstrated significant antidepressant-like effects. The study utilized the forced swim test and tail suspension test to assess behavioral changes post-administration.

Neuroprotective Effects

Research has indicated that the compound may exhibit neuroprotective properties, potentially through the modulation of oxidative stress pathways. This was observed in vitro using neuronal cell lines exposed to oxidative stressors, where pre-treatment with the compound resulted in reduced cell death.

Case Studies

  • Zebrafish Model : A study using zebrafish as a model organism assessed developmental impacts of various compounds, including this compound. The results indicated no significant teratogenic effects, suggesting safety in developmental contexts.
  • Behavioral Studies : In rodent models, administration of the compound led to improved performance in memory tasks, indicating potential cognitive-enhancing properties.

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAntidepressant, NeuroprotectiveReceptor modulation
Similar Bicyclic CompoundsVaries (e.g., analgesic)Often similar receptor interactions

Properties

IUPAC Name

4-(7-azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3/c15-9-1-6-13-12(7-9)14(17-8-16-13)18-10-2-3-11(18)5-4-10/h1,6-8,10-11H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIROBWNMYQVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2C3=NC=NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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